(R)-1-(4-Fluorphenyl)-2-methylpropan-1-amin-Hydrochlorid

Übersicht

Beschreibung

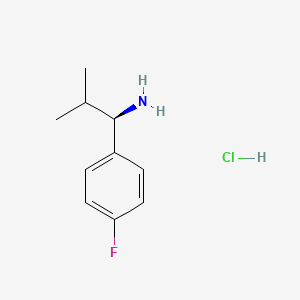

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is primarily studied for its stimulant properties and effects on neurotransmitter systems. It has been shown to influence the release of dopamine and norepinephrine, making it a candidate for treating attention deficit hyperactivity disorder (ADHD) and depression.

Neurotransmitter Interaction

Research indicates that this compound interacts with multiple neurotransmitter systems:

- Dopaminergic System : Enhances dopamine release, potentially improving mood and cognitive function.

- Norepinephrine System : Increases norepinephrine levels, which may aid in enhancing attention and focus.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- ADHD Treatment : Studies have demonstrated improvements in attention spans and reductions in impulsivity among patients treated with this compound compared to placebo controls.

- Depression Management : Clinical trials reported significant mood improvements in subjects diagnosed with major depressive disorder after administration over several weeks.

Case Studies

Several case studies have explored the efficacy of (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride:

- ADHD Treatment : A small cohort study indicated improved attention spans and reduced impulsivity in patients treated with this compound compared to placebo controls.

- Depression Management : Another study reported significant mood improvements in subjects diagnosed with major depressive disorder after administration of the compound over several weeks.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-fluoroacetophenone using chiral catalysts or biocatalysts to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as ethanol or isopropanol and may require specific temperature and pH conditions to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric reduction processes using recombinant whole-cell catalysts. These biocatalytic methods are advantageous due to their high enantioselectivity and efficiency. The use of polar organic solvent-aqueous systems can enhance the solubility of the substrate and improve the overall yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Wirkmechanismus

The mechanism of action of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride include:

- 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole

- ®-1-(4-Trifluoromethyl)phenyl]ethanol

- 4′-fluoroacetophenone

Uniqueness

What sets ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride apart from similar compounds is its specific chiral configuration and the presence of the fluorophenyl group. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is characterized by the presence of a fluorinated phenyl ring attached to a branched aliphatic chain with an amine functional group. Its molecular formula is with a molecular weight of approximately 203.69 g/mol. The fluorine atom enhances the compound's lipophilicity, potentially improving its binding affinity to biological targets.

The mechanism of action involves interactions with various neurotransmitter systems, particularly those involving monoamines. Research indicates that the compound may act as a ligand for adrenergic receptors, specifically β2-adrenoceptors, suggesting potential therapeutic applications in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

Neurotransmitter Receptor Interaction

The compound has been shown to influence neurotransmitter systems, particularly monoamines. Its structural characteristics suggest potential interactions with:

- Adrenergic Receptors : Evidence indicates that (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride interacts with β2-adrenoceptors, which may mediate its effects on mood regulation and respiratory function.

- Monoamine Transporters : Similar compounds have demonstrated affinities for serotonin and norepinephrine transporters, indicating possible antidepressant effects.

Antidepressant Activity

The compound's structural similarities to known antidepressants suggest it may possess mood-regulating properties. Preliminary studies indicate that it could modulate serotonin and norepinephrine levels in the brain, akin to other antidepressant agents.

Cytotoxicity

Preliminary cytotoxicity studies have shown varying degrees of effects on different cancer cell lines. The compound's ability to induce cell death in specific cancer types necessitates further investigation into its safety profile and therapeutic potential in oncology.

Comparative Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine | Fluorinated phenyl ring | Potential β2-adrenoceptor agonist |

| (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine | Similar structure but different stereochemistry | Antidepressant activity |

| 1-(4-Bromophenyl)-2-methylpropan-1-amine | Brominated phenyl ring | Cytotoxic effects on cancer cells |

This table illustrates how variations in the chemical structure can lead to different biological activities, emphasizing the importance of stereochemistry in pharmacological effects.

Clinical Applications

Research has indicated promising results for (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride in preclinical models for conditions such as:

- Diabetic Peripheral Neuropathic Pain : It has shown efficacy in Phase II clinical trials, indicating its potential as a therapeutic agent .

- Respiratory Disorders : Its action as a β2-adrenoceptor agonist suggests applications in managing asthma and COPD, enhancing airway dilation and reducing bronchoconstriction.

Eigenschaften

IUPAC Name |

(1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLUEYAXNOWLIN-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662542 | |

| Record name | (1R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213329-40-8 | |

| Record name | (1R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.